molecular formula C11H19BrN2O B3248337 4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856074-01-5

4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No. B3248337
CAS RN: 1856074-01-5
M. Wt: 275.19
InChI Key: YHIDDJDSQPYSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole (abbreviated as BRIMIP) is a chemical compound that belongs to the pyrazole family. It has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition results in the suppression of inflammation. PPAR-γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, and its activation results in the improvement of insulin sensitivity and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been found to exhibit significant antioxidant properties and has been shown to protect against oxidative stress-induced damage. This compound has also been found to exhibit significant neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit significant pharmacological effects at relatively low doses. However, this compound also has several limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties have not been extensively studied, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another potential direction is the study of the pharmacokinetic properties of this compound, which can help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, cancer, and other oxidative stress-related diseases.

Scientific Research Applications

4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various research fields. It has been found to exhibit significant anti-inflammatory and analgesic effects. It has also been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to exhibit significant antioxidant properties and has been studied for its potential applications in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

4-bromo-1-(2-methylpropyl)-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-8(2)5-14-6-10(12)11(13-14)7-15-9(3)4/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIDDJDSQPYSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole
Reactant of Route 6
4-bromo-1-isobutyl-3-(isopropoxymethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.